REACTION_CXSMILES
|
C(OO)(=[O:3])C.[CH3:6][C:7](=[CH:9][CH2:10][CH2:11][CH:12]([CH2:14][CH2:15][OH:16])[CH3:13])[CH3:8].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[CH3:13][CH:12]([CH2:11][CH2:10][CH:9]1[O:3][C:7]1([CH3:8])[CH3:6])[CH2:14][CH2:15][OH:16] |f:2.3.4|
|
Name
|
peracetic acid
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)CCO
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
under stirring at 20° during 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 0°
|
Type
|
WASH
|
Details
|
it was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate, evaporation of the solvent and distillation (70°-78°/20×102Pa), 139 g (yield 83%; purity 98%) of the desired epoxyde
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
CC(CCO)CCC1C(C)(O1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |